Imidazo[1,2-a]pyridine,8-[(6-chloro-4-pyrimidinyl)oxy]-
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Overview
Description
Imidazo[1,2-a]pyridine,8-[(6-chloro-4-pyrimidinyl)oxy]- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The presence of the imidazo[1,2-a]pyridine scaffold makes this compound a significant candidate for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . One common method is the cyclocondensation of 2-aminopyridine with α-haloketones under basic conditions. Another approach involves the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies for direct functionalization .
Industrial Production Methods
Industrial production methods for imidazo[1,2-a]pyridine derivatives often involve solvent- and catalyst-free synthesis under microwave irradiation. This method is advantageous due to its efficiency and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridine,8-[(6-chloro-4-pyrimidinyl)oxy]- undergoes various types of chemical reactions, including:
Oxidation: Metal-free oxidation strategies are commonly used.
Reduction: Reduction reactions can be performed using hydride donors.
Substitution: Nucleophilic substitution reactions are prevalent, especially at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include transition metals, oxidizing agents, and nucleophiles. Conditions often involve the use of bases, solvents like dimethyl sulfoxide, and microwave irradiation .
Major Products
The major products formed from these reactions include various functionalized imidazo[1,2-a]pyridine derivatives, which can be further utilized in pharmaceutical and material science applications .
Scientific Research Applications
Imidazo[1,2-a]pyridine,8-[(6-chloro-4-pyrimidinyl)oxy]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine,8-[(6-chloro-4-pyrimidinyl)oxy]- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in bacterial and cancer cell proliferation . The compound’s ability to form covalent bonds with its targets enhances its efficacy .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine,8-[(6-chloro-4-pyrimidinyl)oxy]- can be compared with other similar compounds such as:
Imidazo[1,2-a]pyrimidine: Known for its applications in agrochemicals and pharmaceuticals.
Imidazo[1,5-a]pyridine: Significant in material science and medicinal chemistry.
The uniqueness of imidazo[1,2-a]pyridine,8-[(6-chloro-4-pyrimidinyl)oxy]- lies in its specific functional groups and the ability to undergo diverse chemical reactions, making it a versatile compound in various fields of research .
Properties
Molecular Formula |
C11H7ClN4O |
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Molecular Weight |
246.65 g/mol |
IUPAC Name |
8-(6-chloropyrimidin-4-yl)oxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H7ClN4O/c12-9-6-10(15-7-14-9)17-8-2-1-4-16-5-3-13-11(8)16/h1-7H |
InChI Key |
HIDWWNGULXBGAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)OC3=CC(=NC=N3)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.